molecular formula C6H2Cl2N2O2 B068763 3,6-Pyridazinedicarbonyl dichloride CAS No. 187826-59-1

3,6-Pyridazinedicarbonyl dichloride

Cat. No.: B068763
CAS No.: 187826-59-1
M. Wt: 205 g/mol
InChI Key: PCKDTEHJBWRTFT-UHFFFAOYSA-N
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Description

3,6-Pyridazinedicarbonyl dichloride is a high-reactivity dicarbonyl chloride derivative that serves as a critical building block in organic synthesis and materials science. Its molecular structure, featuring two acyl chloride groups on a pyridazine ring, makes it a versatile precursor for constructing complex molecules. While specific studies on this compound are less common in the literature, its close structural analog, pyridine-2,6-dicarbonyl dichloride, is extensively documented, providing a strong basis for inferring its applications and value. Researchers primarily utilize this compound to introduce the pyridazinedicarbonyl moiety into target structures through reactions with nucleophiles such as amines and alcohols. A prominent application of related dicarbonyl dichlorides is the synthesis of chiral macrocyclic or linear compounds with potential biological activity . These structures can be further functionalized to create molecules for antimicrobial screening . Furthermore, the pyridazine core can act as a ligand in coordination chemistry. Similar to how pyridine-2,6-dithiocarboxylic acid functions as a metal chelator , the 3,6-pyridazinedicarbonyl framework can be engineered into dicarboxamide derivatives for constructing supramolecular architectures and metal-organic complexes . This reagent is essential for developing new pharmacologically active compounds, functional materials, and ligands for metal cations. Handle with care under appropriate safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

187826-59-1

Molecular Formula

C6H2Cl2N2O2

Molecular Weight

205 g/mol

IUPAC Name

pyridazine-3,6-dicarbonyl chloride

InChI

InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-2-4(6(8)12)10-9-3/h1-2H

InChI Key

PCKDTEHJBWRTFT-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=NN=C1C(=O)Cl)C(=O)Cl

Synonyms

3,6-Pyridazinedicarbonyl dichloride (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 3,6-pyridazinedicarbonyl dichloride:

Compound Key Structural Features Functional Groups
This compound Pyridazine ring (C₄H₄N₂) with 3,6-carbonyl chlorides Carbonyl chloride (COCl), aromatic N-heterocycle
Succinyl dichloride Aliphatic four-carbon chain with terminal COCl groups Aliphatic carbonyl chloride
1,2-Dichloroethane Ethane backbone with two adjacent Cl atoms Alkyl chloride
S,S'-(Pyridazine-3,6-diyl)dithiouronium dichloride Pyridazine ring with thiourea substituents Thiourea, dichloride counterion

Key Observations :

  • Aromatic vs. Aliphatic Reactivity : Unlike aliphatic dichlorides (e.g., succinyl dichloride), this compound’s aromatic ring stabilizes intermediates during nucleophilic substitution, favoring regioselective reactions .
  • Electronic Effects : The electron-withdrawing pyridazine ring enhances the electrophilicity of its carbonyl chloride groups compared to aliphatic analogs like succinyl dichloride.
Physical and Chemical Properties
Property This compound Succinyl Dichloride 1,2-Dichloroethane
Solubility Likely polar organic solvents Soluble in ethers, CH₂Cl₂ Miscible with most organics
Volatility Low (aromatic stabilization) Moderate High (vapor pressure 61 mmHg)
Boiling Point Not reported ~192°C (decomposes) 83.5°C

Notable Differences:

  • Volatility : 1,2-Dichloroethane’s high volatility limits its utility in high-temperature reactions compared to aromatic dichlorides .
  • Thermal Stability : Succinyl dichloride decomposes upon heating, while pyridazine derivatives exhibit greater thermal resilience due to aromatic conjugation .

Q & A

Basic Research Question

  • IR Spectroscopy : The carbonyl stretching frequencies (C=O) for dichlorides appear at 1750–1820 cm⁻¹, distinct from ester or amide derivatives. Asymmetrical/symmetrical stretches confirm dicarbonyl functionality .
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 148.978 (C₄H₂Cl₂N₂) and fragmentation patterns (e.g., loss of Cl⁻ or CO groups) validate the core structure .

Advanced Research Question
Dynamic NMR studies in polar aprotic solvents (e.g., DMSO-d₆) reveal rotational barriers around the pyridazine ring due to steric hindrance from carbonyl groups. NOESY or COSY experiments can map spatial interactions between substituents, resolving regiochemical ambiguities in derivatives .

What safety protocols are critical for handling this compound, given its hazardous waste classification?

Basic Research Question
This compound is classified as a Toxic (T) substance under U.S. EPA guidelines due to its reactivity and potential for releasing HCl gas. Required measures include:

  • Use of fume hoods, nitrile gloves, and chemical-resistant aprons.
  • Neutralization of waste with 10% sodium bicarbonate before disposal .

Advanced Research Question
Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing toxic gases (e.g., phosgene). Storage under anhydrous conditions (-20°C in sealed amber vials) prevents hydrolysis. Spill management requires vermiculite or diatomaceous earth to absorb liquid, followed by chelating agents (e.g., EDTA) to sequester metal contaminants .

How does solvent polarity affect the stability and reactivity of this compound in nucleophilic acyl substitution reactions?

Basic Research Question
In polar aprotic solvents (e.g., DCM, THF), the dichloride exhibits high reactivity toward nucleophiles (amines, alcohols) due to enhanced electrophilicity of carbonyl carbons. Solvents with low dielectric constants (ε < 5) reduce side reactions like hydrolysis, improving yields in amidation or esterification .

Advanced Research Question
Computational studies (DFT) reveal solvent-dependent transition states. For example, in DMF, the solvation shell stabilizes the tetrahedral intermediate, accelerating acylation. Conversely, protic solvents (e.g., ethanol) deactivate the electrophilic carbon via hydrogen bonding, requiring catalytic bases (e.g., DMAP) to restore reactivity .

What methodologies address contradictions in reported catalytic applications of this compound in polymer synthesis?

Advanced Research Question
Discrepancies in polymerization efficiency (e.g., molecular weight vs. branching) arise from varying initiators. For instance:

  • Radical initiators (AIBN) produce linear polyamides but require strict oxygen-free conditions.
  • Ionic catalysts (BuLi) induce crosslinking via pendant chloride elimination.
    Validation via GPC-MALS (multi-angle light scattering) and MALDI-TOF MS distinguishes chain architectures. Recent studies propose hybrid catalysis (e.g., organocatalysts with metal co-catalysts) to balance reactivity and control .

How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

Advanced Research Question
Density functional theory (DFT) simulations (B3LYP/6-311+G*) map electron density distributions, identifying C-3 and C-6 as electrophilic hotspots. Machine learning models trained on reaction databases (e.g., Reaxys) predict substituent effects: electron-donating groups (e.g., -OCH₃) at C-4 reduce reactivity at adjacent positions, guiding synthetic planning for heterocyclic scaffolds .

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